(4-Hydroxyphenyl)(4-nitrophenyl)methanone
Overview
Description
(4-Hydroxyphenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C₁₃H₉NO₄ and a molecular weight of 243.22 g/mol . It is characterized by the presence of both a hydroxyphenyl and a nitrophenyl group attached to a methanone core. This compound is commonly used in various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(4-nitrophenyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the chloride group by the phenol . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further improves the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Oxidation: Formation of (4-Formylphenyl)(4-nitrophenyl)methanone.
Reduction: Formation of (4-Hydroxyphenyl)(4-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Hydroxyphenyl)(4-nitrophenyl)methanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
(4-Hydroxyphenyl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(4-Hydroxyphenyl)(4-nitrophenyl)methanone is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDQRVULMQZIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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